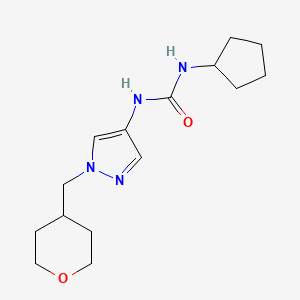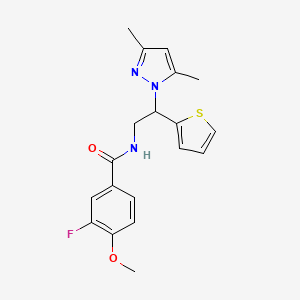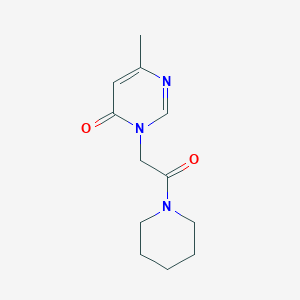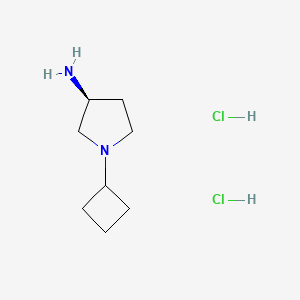![molecular formula C26H27N3O4S B2516841 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683762-42-7](/img/structure/B2516841.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide" is a chemically synthesized molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with various biological activities. For instance, paper discusses the synthesis and antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides, which are related to the compound due to the presence of a benzamide moiety and a sulfonyl group.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of an appropriate amine with a benzoyl chloride or the condensation of an amine with a benzoic acid derivative. In paper , the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide is described, which involves multiple steps including the formation of an isoxazoline ring followed by condensation reactions. This process may share similarities with the synthesis of the compound , as both involve complex multi-step reactions to introduce various functional groups onto a benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzene ring attached to an amide group. In paper , the structure of a related benzamide molecule is described, which includes a morpholinone ring and a nitro group. The molecular structure of benzamide derivatives can greatly influence their biological activity, as seen in the stabilization of the structure through intra- and intermolecular hydrogen bonds.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of a sulfonyl group, as seen in the compounds discussed in papers and , can influence the reactivity of the molecule. These groups can participate in reactions such as sulfonation and can also affect the pharmacokinetic properties of the compound, such as solubility and membrane permeability.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of a sulfonyl group can increase water solubility, while the presence of a nitro group, as seen in paper , can affect the electron distribution within the molecule, potentially influencing its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives of the compound , has demonstrated potential in cardiac electrophysiological activity. These compounds, including N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide and its analogs, have shown potency comparable to sematilide, a selective class III agent undergoing clinical trials, indicating their viability in producing class III electrophysiological activity in the N-substituted benzamide series. This highlights their potential use in managing arrhythmias through modulation of cardiac electrophysiology (Morgan et al., 1990).
Anticancer Activity
Derivatives of the compound have been synthesized and evaluated for their proapoptotic activity against cancer cell lines, particularly melanoma. One study synthesized indapamide derivatives, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrating significant proapoptotic activity. This compound was found to inhibit melanoma cancer cell growth and showed potent inhibition against human carbonic anhydrase isoforms, suggesting its utility in cancer treatment through both direct anticancer effects and enzymatic inhibition mechanisms (Yılmaz et al., 2015).
Antimalarial and COVID-19 Applications
In the context of antimalarial and potential COVID-19 applications, sulfonamide derivatives, including the structure related to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, have been investigated. These compounds have exhibited excellent antimalarial activity and were also explored for their binding energy against SARS-CoV-2 proteins in molecular docking studies. The findings suggest their possible utility in treating COVID-19 due to their ability to bind to crucial viral proteins and inhibit viral replication (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-29-23-14-13-22(20-7-4-8-21(24(20)23)26(29)31)27-25(30)18-9-11-19(12-10-18)34(32,33)28-15-5-6-17(2)16-28/h4,7-14,17H,3,5-6,15-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRDFFWRUIWVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC(C5)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2516776.png)


![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate](/img/structure/B2516780.png)